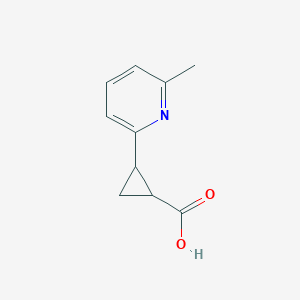
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a carboxylic acid group and a 6-methylpyridin-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the α-methylation of 2-methylpyridines using a continuous flow setup, which offers a more environmentally friendly and efficient synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors can also be advantageous for industrial-scale synthesis, providing better control over reaction parameters and improving overall efficiency.
化学反応の分析
Types of Reactions
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline: This compound has similar structural features and is used as a corrosion inhibitor.
N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: This compound has similar biological activities and is studied for its antioxidant and anticancer properties.
Uniqueness
2-(6-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
2-(6-methylpyridin-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c1-6-3-2-4-9(11-6)7-5-8(7)10(12)13/h2-4,7-8H,5H2,1H3,(H,12,13) |
InChIキー |
CEBUULIJAZODTD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



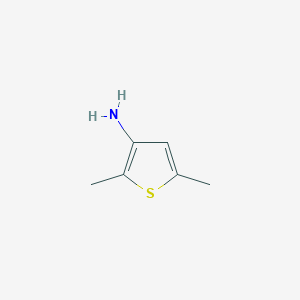
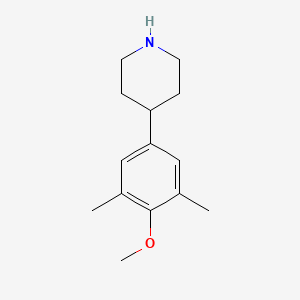


![2-Amino-2-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13599049.png)

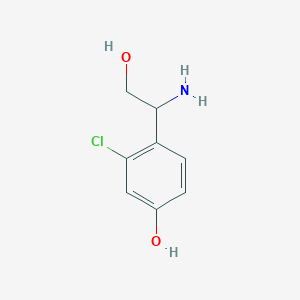


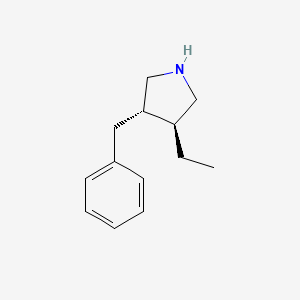

![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

